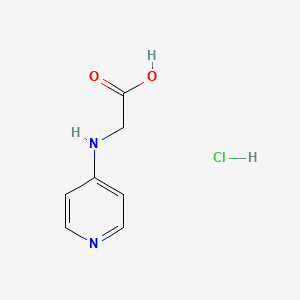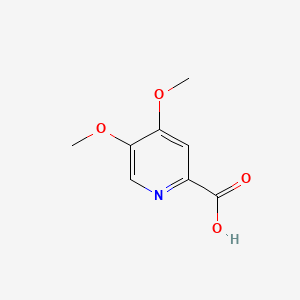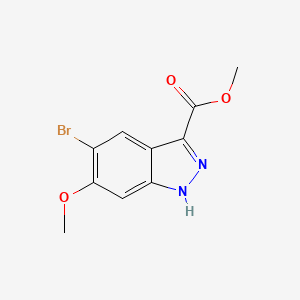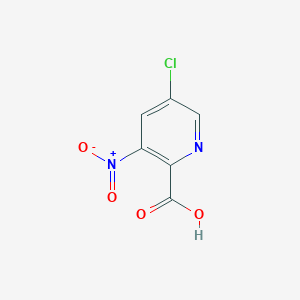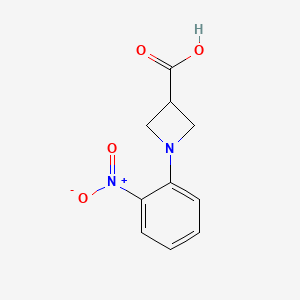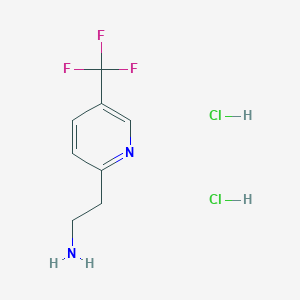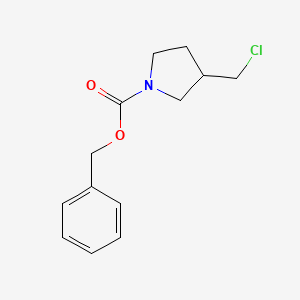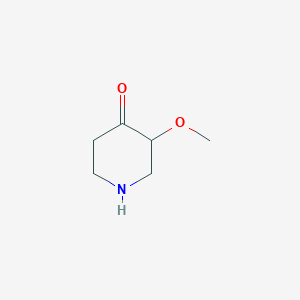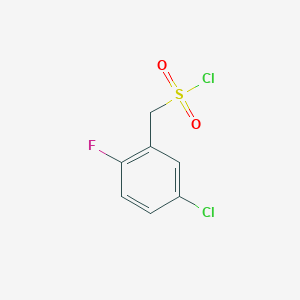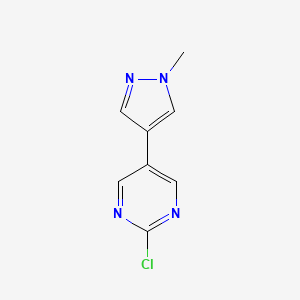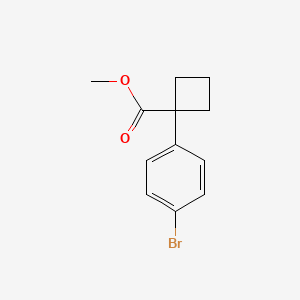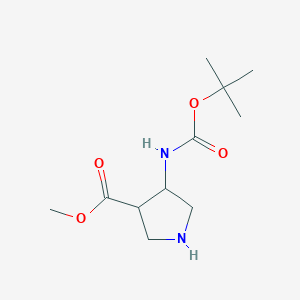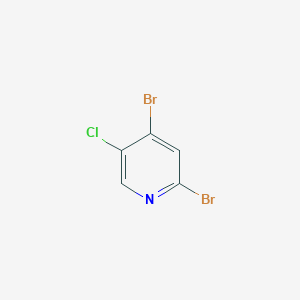
2,4-Dibromo-5-chloropyridine
Vue d'ensemble
Description
2,4-Dibromo-5-chloropyridine is an organic compound with the molecular formula C5H2Br2ClN . It is used as an important intermediate in agrochemicals, pharmaceuticals, and dyestuff fields .
Synthesis Analysis
A method for synthesizing 2,4-Dibromo-5-chloropyridine involves using 2-amino-4-thloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. Then, 2,4-Dibromo-5-chloropyridine is obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular weight of 2,4-Dibromo-5-chloropyridine is 271.34 . The linear formula of this compound is C5H2Br2ClN .Physical And Chemical Properties Analysis
2,4-Dibromo-5-chloropyridine is a solid or liquid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
General Uses 2,4-Dibromo-5-chloropyridine is an important organic intermediate used in various fields . Here are some of them:
- Agrochemicals : It’s used in the synthesis of agrochemicals .
- Pharmaceuticals : It’s also used in the synthesis of pharmaceuticals .
- Dyestuff : This compound finds its application in the dyestuff field .
Specific Application One specific application of 2,4-Dibromo-5-chloropyridine is in the synthesis of trifluoromethylpyridines . Here are the details:
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of 5-Bromo-2, 4-dichloropyridine
- Scientific Field : Biomedicine .
- Summary of the Application : 5-Bromo-2, 4-dichloropyridine is an important biological medicine intermediate, which can be widely used in various medicines . Its molecular weight is small, and the structure uniqueness can derive multiple derived products, having wide applications .
- Methods of Application or Experimental Procedures : The method involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2, 4-dichloropyridine through diazotization and chlorination .
- Results or Outcomes : The method overcomes various negative factors in the amplified production of 5-Bromo-2, 4-dichloropyridine. It has the advantages of being low in raw material price, free of use of dangerous reagents, high in yield, capable of enabling purification to be conveniently conducted and the like .
Preparation of Amino-2-chloropyridine and 5-Bromo-2-fluoropyridine
- Scientific Field : Chemical Synthesis .
- Summary of the Application : 5-Bromo-2-chloropyridine may be used in the preparation of Amino-2-chloropyridine and 5-Bromo-2-fluoropyridine .
- Methods of Application or Experimental Procedures : Amino-2-chloropyridine is prepared via palladium-catalyzed amination, and 5-Bromo-2-fluoropyridine is prepared via halogen-exchange reaction using anhydrous potassium fluoride .
- Results or Outcomes : The preparation of these compounds expands the range of derivatives that can be synthesized from 5-Bromo-2-chloropyridine .
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines
- Scientific Field : Organic Chemistry .
- Summary of the Application : This application involves the use of 2,4-Dibromo-5-chloropyridine in metal-catalyzed cross-coupling reactions for the decoration of pyridines . Pyridines are among the most prevalent heterocycles encountered in natural products, pharmaceutical and agrochemical industry, as well as in material science .
- Methods of Application or Experimental Procedures : The reaction of 2-bromo-5-chloropyridine with 2-fluoro-3-pyridylboronic acid gives 5-chloro-2′-fluoro-2,3′-bipyridine .
- Results or Outcomes : The success story of these reactions started in the 1970s and peaked in 2010 by awarding the Nobel Prize in chemistry to Akira Suzuki, Ei-ichi Negishi, and Richard Heck .
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
2,4-Dibromo-5-chloropyridine is considered hazardous. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,4-dibromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHLHPRWRPZIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-chloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



